An In-Depth Technical Guide to the Chemical Properties and Applications of Tetrahydropyran-4-yl Propyl Amines
An In-Depth Technical Guide to the Chemical Properties and Applications of Tetrahydropyran-4-yl Propyl Amines
Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a privileged structural motif.[1] It is the most frequently reported three-dimensional ring system in marketed drugs, second only to the ubiquitous phenyl ring.[1] Unlike its flat, aromatic counterpart, the saturated, non-planar chair conformation of the THP ring provides a valuable scaffold for introducing three-dimensionality into drug candidates. This is a critical attribute for enhancing binding affinity and specificity to complex biological targets.
The THP moiety is often employed as a bioisosteric replacement for a cyclohexyl group. This substitution offers a subtle yet profound advantage: the introduction of an ether oxygen atom. This oxygen can act as a hydrogen bond acceptor, potentially creating an additional point of contact with a biological target and improving potency.[2] Furthermore, this substitution generally reduces the lipophilicity of the molecule compared to its carbocyclic analog.[2] This modulation of physicochemical properties is a cornerstone of modern drug design, aimed at optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A well-balanced ADME profile is essential for achieving favorable pharmacokinetics and, ultimately, clinical success.[2]
This guide focuses on a specific, highly versatile subclass: N-propyl-tetrahydropyran-4-amine and its analogs. These secondary amines serve as crucial building blocks, combining the beneficial properties of the THP ring with a reactive handle—the secondary amine—that allows for straightforward chemical elaboration into a diverse array of more complex molecules.[3] We will explore the core chemical properties, synthesis, reactivity, and analytical characterization of this scaffold from the perspective of a senior application scientist, emphasizing not just the "what" but the "why" behind the methodologies.
Core Physicochemical Properties: Basicity (pKa) and Lipophilicity (LogD)
The success of a drug candidate is intrinsically linked to its fundamental physicochemical properties. For an ionizable compound like N-propyl-tetrahydropyran-4-amine, the two most critical parameters are its basicity (quantified by pKa) and its lipophilicity (quantified by the distribution coefficient, LogD).
Basicity (pKa): The Protonation State Gatekeeper
The pKa of the secondary amine dictates its charge state at a given pH. The protonated, or ionized, form of the amine enhances aqueous solubility, which is crucial for formulation and systemic exposure. The neutral, or non-ionized, form is typically more capable of crossing lipid cell membranes to reach its target.[4] Therefore, an optimal pKa is often a delicate balance. For many central nervous system (CNS) drugs, a pKa in the range of 7.5-9.5 is considered ideal, allowing for sufficient solubility in the blood (pH ~7.4) while still permitting a significant fraction of the neutral species to exist for brain penetration.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[2] The partition coefficient (LogP) measures the distribution of the neutral species between octanol and water. For an ionizable molecule, the distribution coefficient (LogD) is more relevant as it considers all species (ionized and neutral) at a specific pH.
The THP ring itself is less lipophilic than a cyclohexane ring.[2] The parent 4-aminotetrahydropyran has a computed XLogP3 value of -0.3, indicating its hydrophilic nature.[6] The addition of a propyl group will significantly increase lipophilicity. Based on fragment contributions, the addition of a three-carbon chain can be expected to increase the LogP by approximately 1.5. Therefore, a reasonable estimated LogP for N-propyl-tetrahydropyran-4-amine would be in the range of 1.0 - 1.5 . The LogD at pH 7.4 (LogD₇.₄) will be lower than the LogP due to the prevalence of the protonated, more water-soluble form at this pH. This moderate lipophilicity is often a desirable starting point in drug discovery, offering a good balance between aqueous solubility and membrane permeability.
Quantitative Data Summary
The following table summarizes the key physical and estimated physicochemical properties for the representative compound, N-propyl-tetrahydropyran-4-amine.
| Property | Value | Source/Method | Justification |
| Identifier | |||
| CAS Number | 192811-37-3 | Chemical Catalogs | [3][7] |
| Molecular Formula | C₈H₁₇NO | Chemical Catalogs | [3][7] |
| Molecular Weight | 143.23 g/mol | Chemical Catalogs | [3][7] |
| Physicochemical | |||
| pKa | 9.8 - 10.8 (Estimated) | Estimation | Based on parent amine pKa and alkyl group effects.[1][5] |
| cLogP | 1.0 - 1.5 (Estimated) | Estimation | Based on parent amine cLogP and fragment contribution of a propyl group.[6] |
| Physical | |||
| Appearance | Yellowish wax / Pale yellow oil | Chemical Catalogs | [3][8] |
| Purity | ≥96% (HPLC) | Chemical Catalogs | [3] |
Synthesis and Manufacturing: A Field-Proven Protocol
The most direct and widely used method for synthesizing N-alkyl-tetrahydropyran-4-amines is the reductive amination of tetrahydropyran-4-one. This one-pot reaction is highly efficient and a workhorse in medicinal chemistry.[9] The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and the primary amine (propylamine), which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of this transformation. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting ketone, leading to undesired byproducts. A superior choice, and the basis for our protocol, is sodium triacetoxyborohydride (NaBH(OAc)₃) .[10][11] This reagent is a milder and more selective reducing agent that reacts much faster with the protonated iminium ion intermediate than with the starting ketone. This selectivity ensures a cleaner reaction and typically leads to higher yields of the desired product.[10][12] The reaction is often performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11][13]
Diagram of Synthesis Pathway
Caption: Reductive amination of tetrahydropyran-4-one.
Detailed Experimental Protocol: Synthesis of N-Propyl-tetrahydropyran-4-amine
This protocol is adapted from the general procedures established by Abdel-Magid et al. for reductive amination using sodium triacetoxyborohydride.[10][11]
Materials:
-
Tetrahydropyran-4-one (1.0 eq)
-
Propylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-4-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Amine Addition: Add propylamine (1.2 eq) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to facilitate the initial formation of the iminium intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm and ensures a steady reaction rate. The reaction is typically slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting ketone is observed.
-
Workup - Quench: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution (from excess reagent) ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.
-
Workup - Wash & Dry: Combine the organic layers and wash with saturated brine solution. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellowish oil or wax.[3]
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure N-propyl-tetrahydropyran-4-amine.
Chemical Reactivity: The Secondary Amine as a Synthetic Hub
The synthetic utility of N-propyl-tetrahydropyran-4-amine lies in the reactivity of its secondary amine. This nucleophilic nitrogen atom is a gateway for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. Two of the most common and critical reactions in drug discovery are amide bond formation and sulfonylation.
Amide Bond Formation
The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[14] N-propyl-tetrahydropyran-4-amine can be readily coupled with a wide range of carboxylic acids to form the corresponding amides. This reaction requires the "activation" of the carboxylic acid to make it more electrophilic.
Common Coupling Reagents:
-
Carbodiimides (e.g., EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble and highly popular choice. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often used to improve efficiency and suppress side reactions.[15]
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient "pre-activated" systems. They rapidly convert carboxylic acids into activated esters, leading to clean and fast amide bond formation, even with sterically hindered or electronically deactivated coupling partners.[14]
N-Sulfonylation
The reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., triethylamine, pyridine) yields a sulfonamide. Sulfonamides are a key functional group in many marketed drugs (e.g., celecoxib, hydrochlorothiazide) and are metabolically stable isosteres of amides or esters. The reaction is typically robust and high-yielding.
Analytical Characterization: A Self-Validating Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and properties of the synthesized N-propyl-tetrahydropyran-4-amine. Each step provides a piece of evidence that, when combined, creates a self-validating system confirming the successful synthesis of the target molecule.
Diagram of Analytical Workflow
Caption: A typical workflow for synthesis and characterization.
1. In-Process Control (TLC): During the synthesis, Thin Layer Chromatography (TLC) provides a rapid, qualitative assessment of the reaction's progress. By spotting the starting ketone, the reaction mixture, and a co-spot on the same plate, one can visually track the disappearance of the starting material and the appearance of a new, typically more polar, product spot (amines often "streak" on silica gel unless the mobile phase is modified with a small amount of base like triethylamine).
2. Purification (Flash Chromatography): As described in the synthesis protocol, flash chromatography is the standard method for purifying the crude product to a high degree of homogeneity.
3. Purity and Identity Confirmation (LC-MS):
-
High-Performance Liquid Chromatography (HPLC): An aliquot of the purified product is analyzed by HPLC, typically using a reverse-phase column (e.g., C18). This provides a quantitative measure of purity, which should be ≥95% for use as a building block.[3]
-
Mass Spectrometry (MS): The HPLC is coupled to a mass spectrometer. Electrospray ionization (ESI) in positive mode will readily protonate the basic amine, and the detector should show a prominent ion peak corresponding to the [M+H]⁺ adduct (for C₈H₁₇NO, the expected mass is 144.23). This confirms the molecular weight of the synthesized compound.
4. Structural Elucidation (NMR):
-
¹H NMR (Proton NMR): This is the most powerful tool for confirming the exact structure. The spectrum should be consistent with the N-propyl-tetrahydropyran-4-amine structure, showing characteristic signals for the propyl group (a triplet, a sextet, and another triplet), as well as the protons on the THP ring and the N-H proton.
-
¹³C NMR (Carbon NMR): This spectrum will confirm the number of unique carbon atoms in the molecule, which should be 8 for the target structure.
By following this comprehensive workflow, a researcher can be highly confident in the identity and purity of the synthesized material, ensuring its suitability for subsequent use in drug discovery programs.
Conclusion
Tetrahydropyran-4-yl propyl amines represent a strategically important class of building blocks for medicinal chemistry. They seamlessly integrate the advantageous ADME-modulating properties of the THP ring with a synthetically versatile secondary amine handle. A thorough understanding of their core physicochemical properties, particularly basicity and lipophilicity, is paramount for designing molecules with drug-like characteristics. The synthesis via reductive amination is robust and scalable, and the resulting amine's reactivity allows for extensive diversification. The rigorous analytical characterization workflow outlined herein ensures that these valuable intermediates are of the highest quality, providing a solid foundation for the development of the next generation of therapeutics.
References
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Myers, A. Chemistry 115: Reductive Amination Handout. Harvard University. Available at: [Link]
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HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]
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Lee, H., & Kim, J. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 323. Available at: [Link]
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